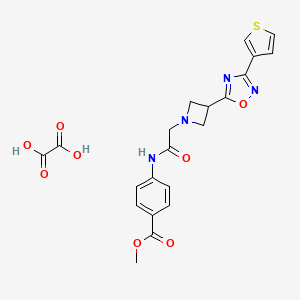
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C21H20N4O8S and its molecular weight is 488.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiophene ring and an oxadiazole moiety, both of which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A thiophene ring, contributing to its pharmacological properties.
- An oxadiazole derivative, which has been linked to anticancer and antimicrobial activities.
Research indicates that compounds containing oxadiazole and thiophene structures often act through multiple biological pathways:
- Caspase Activation : Similar oxadiazole derivatives have been shown to activate caspases, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .
- Receptor Modulation : The presence of the azetidine moiety may allow for interaction with specific receptors, potentially modulating neurotransmitter activity or immune responses.
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Studies on related oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds similar to methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate have exhibited IC50 values ranging from 10 µM to 100 µM against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer (MCF7) cell lines .
Antimicrobial Activity
Certain thiophene and oxadiazole derivatives are known for their antimicrobial properties:
- Effective Against Pathogens : Compounds in this class have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Nematocidal Activity
Recent studies indicate that oxadiazole derivatives can also exhibit nematocidal properties:
- Example Compound A1 : Exhibited LC50 values significantly lower than traditional nematicides like avermectin, indicating potential for agricultural applications .
Case Studies
Several studies highlight the efficacy of related compounds:
- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed promising results with an IC50 of approximately 92.4 µM across a panel of eleven cancer cell lines .
- Nematode Study : A specific oxadiazole derivative was tested against Bursaphelenchus xylophilus, showing superior efficacy compared to existing treatments .
Properties
IUPAC Name |
methyl 4-[[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S.C2H2O4/c1-26-19(25)12-2-4-15(5-3-12)20-16(24)10-23-8-14(9-23)18-21-17(22-27-18)13-6-7-28-11-13;3-1(4)2(5)6/h2-7,11,14H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHBJVQJUMVKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














